Methyl 2-(2,5-dimethylphenoxy)acetate
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Overview
Description
Methyl 2-(2,5-dimethylphenoxy)acetate: is an organic compound with the molecular formula C11H14O3 . It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with two methyl groups at the 2 and 5 positions. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(2,5-dimethylphenoxy)acetate can be synthesized through the esterification of 2-(2,5-dimethylphenoxy)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(2,5-dimethylphenoxy)acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-(2,5-dimethylphenoxy)acetic acid.
Reduction: Formation of 2-(2,5-dimethylphenoxy)ethanol.
Substitution: Various substituted phenoxyacetates depending on the electrophile used.
Scientific Research Applications
Chemistry: Methyl 2-(2,5-dimethylphenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the effects of phenoxyacetic acid derivatives on cellular processes. It may also be used in the development of new bioactive compounds with potential therapeutic applications.
Medicine: this compound and its derivatives are investigated for their potential use in drug development. They may exhibit various biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including herbicides and plant growth regulators. It is also employed in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(2,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activity or binding to receptors, thereby influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
- Methyl 2-(2,4-dimethylphenoxy)acetate
- Methyl 2-(3,5-dimethylphenoxy)acetate
- Methyl 2-(2,6-dimethylphenoxy)acetate
Comparison: Methyl 2-(2,5-dimethylphenoxy)acetate is unique due to the specific positioning of the methyl groups on the phenoxy ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity in various chemical reactions.
Properties
CAS No. |
95450-80-9 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-(2,5-dimethylphenoxy)acetate |
InChI |
InChI=1S/C11H14O3/c1-8-4-5-9(2)10(6-8)14-7-11(12)13-3/h4-6H,7H2,1-3H3 |
InChI Key |
MJHCVYQQBIXYGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)OC |
Origin of Product |
United States |
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